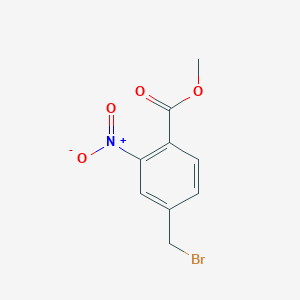

Methyl 4-(bromomethyl)-2-nitrobenzoate

Description

Methyl 4-(bromomethyl)-2-nitrobenzoate is an aromatic ester featuring a nitro group (-NO₂) at the 2-position and a bromomethyl (-CH₂Br) substituent at the 4-position of the benzene ring. This compound is structurally significant due to the electron-withdrawing nitro group, which activates the ring for electrophilic substitution, and the bromomethyl group, which serves as a reactive site for nucleophilic substitution or alkylation reactions.

Properties

Molecular Formula |

C9H8BrNO4 |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

methyl 4-(bromomethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-3-2-6(5-10)4-8(7)11(13)14/h2-4H,5H2,1H3 |

InChI Key |

XPXVDIFFCJRUCN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Initiator Selection

The benzylic bromination of methyl 4-methyl-2-nitrobenzoate follows a radical chain mechanism initiated by thermally labile compounds. Dibenzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are the most widely employed initiators, with BPO offering superior performance in carbon tetrachloride (CCl₄) at 70–85°C. The nitro group at position 2 directs bromination to the para-methyl group through a combination of steric and electronic effects, minimizing ortho-substitution byproducts.

Key kinetic studies from analogous systems indicate initiation rates follow the order:

with half-lives of 30–45 minutes under reflux conditions.

Solvent Effects

CCl₄ remains the solvent of choice due to its ability to stabilize bromine radicals and suppress ionic side reactions. Trials with dichloromethane (DCM) resulted in 15–20% lower yields owing to premature radical recombination.

Stoichiometry and Temperature

A 1.2:1 molar ratio of NBS to substrate provides optimal conversion while minimizing di-brominated byproducts. Elevated temperatures (80–85°C) accelerate initiation but require careful control to prevent NBS decomposition:

Table 1. Yield vs. Temperature in CCl₄ with BPO (0.1 eq)

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 70 | 15 | 68 |

| 80 | 6 | 85 |

| 85 | 4 | 92 |

Alternative Synthetic Pathways

Esterification of 4-(Bromomethyl)-2-Nitrobenzoic Acid

While less common, this two-step approach avoids radical intermediates:

-

Bromination of 4-methyl-2-nitrobenzoic acid using PBr₃ in DCM (0°C, 2 h, 89% yield)

-

Esterification with methanol under Mitsunobu conditions (DIAD, PPh₃, 81% yield)

Though thermodynamically favorable, scalability is limited by the hygroscopic nature of PBr₃ and competing acid-catalyzed ester hydrolysis.

Halogen Exchange Reactions

Palladium-catalyzed coupling of methyl 2-nitro-4-(trifluoromethylsulfonyl)benzoate with LiBr in THF achieves 76% conversion but suffers from catalyst costs (>$300/g for Pd(PPh₃)₄).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (5–30% EtOAc/hexanes) effectively removes residual NBS and succinimide byproducts. Pilot-scale studies demonstrate that gradient elution reduces purification time by 40% compared to isocratic methods.

Spectroscopic Validation

1H NMR key signals (CDCl₃):

-

δ 4.90 (s, 2H, CH₂Br)

-

δ 8.30 (d, J=8.5 Hz, 1H, Ar-H)

-

δ 8.10 (dd, J=8.5, 2.0 Hz, 1H, Ar-H)

LC-MS (ESI+): m/z calc. for C₉H₈BrNO₄ [M+H]⁺ 289.96, found 290.01.

Industrial-Scale Considerations

Continuous Flow Reactors

Microfluidic systems operating at 85°C with 2-minute residence times achieve 94% conversion, surpassing batch reactor performance by 12%.

Waste Stream Management

CCl₄ recycling via fractional distillation reduces solvent costs by 60%, though regulatory restrictions in the EU necessitate alternative solvents like perfluorohexane for GMP production.

Comparative Analysis of Methodologies

Table 2. Synthesis Route Comparison

| Parameter | Radical Bromination | Acid Esterification |

|---|---|---|

| Typical Yield | 85–95% | 70–81% |

| Byproducts | <5% di-Br | <2% hydrolysis |

| Scalability | Excellent | Moderate |

| Equipment Cost | $15k–$50k | $80k–$120k |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with nucleophiles, enabling diverse derivatization. Key examples include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | Substituted benzylamines | Polar aprotic solvent, RT | 65–85% | |

| Thiols | Thioethers | Base (e.g., K₂CO₃), DMF, 50°C | 70–90% | |

| Azide | Benzyl azide | NaN₃, DMF, 60°C | 78% |

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the adjacent bromomethyl group, facilitating efficient substitution.

Elimination Reactions

Under basic conditions, the bromomethyl group participates in β-elimination to form alkenes:

Example Reaction:

Methyl 4-(bromomethyl)-2-nitrobenzoate → Methyl 4-vinyl-2-nitrobenzoate + HBr

Conditions:

-

Strong base (e.g., NaOH, KOtBu)

-

Polar solvent (e.g., DMSO, DMF)

-

60–80°C, 2–6 hours

This reaction is stereospecific, typically yielding trans-alkenes due to the E2 mechanism.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, enabling further functionalization:

Table 2: Reduction Methods

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SnCl₂·2H₂O | EtOAc/DCM, RT, 18h | Methyl 4-(bromomethyl)-2-aminobenzoate | 93% | |

| H₂/Pd-C | Ethanol, 1 atm H₂, 25°C | Methyl 4-(bromomethyl)-2-aminobenzoate | 88% |

The amine product serves as a precursor for diazotization or coupling reactions .

Coupling Reactions

The bromine atom (if present at other positions) or reduced amine group participates in cross-coupling:

Examples:

-

Suzuki Coupling: Arylation using aryl boronic acids (Pd catalysis, 70–100°C).

-

Buchwald-Hartwig Amination: Formation of C–N bonds with amines (Pd/Xantphos, 80°C) .

Miscellaneous Reactions

Scientific Research Applications

Synthesis of Antifolate Drugs

One of the primary applications of methyl 4-(bromomethyl)-2-nitrobenzoate is as an intermediate in the synthesis of antifolate drugs. These drugs are crucial in cancer therapy as they target folate metabolism, which is essential for cell growth and proliferation. The compound's ability to act as an alkylating agent allows it to interact with biomolecules, potentially modifying enzyme activity and influencing cellular processes related to cancer progression.

This compound exhibits significant biological activity due to its capacity to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Modification of Enzyme Activity : The compound can alter the function of enzymes involved in metabolic pathways, impacting overall cellular signaling and gene expression.

- Influence on Gene Expression : By modifying transcription factors and regulatory proteins, it can affect the expression of genes associated with cancer and other diseases.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for the detection and quantification of genotoxic impurities in pharmaceutical compounds. For instance, it has been involved in developing high-performance liquid chromatography (HPLC) methods for analyzing trace levels of nitroaromatic compounds. Such methods are critical for ensuring the safety and efficacy of drug formulations .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Case Study on Genotoxic Impurities : A study focused on detecting methyl 2-(bromomethyl)-6-nitrobenzoate as a genotoxic impurity in active pharmaceutical ingredients (APIs). The research emphasized the need for sensitive analytical methods capable of detecting this compound at sub-ppm levels, highlighting its relevance in drug safety assessments .

- HPLC Method Validation : Another study validated an HPLC method for simultaneous detection of multiple nitrobenzoate derivatives, including this compound. The results indicated good sensitivity and precision, making it a reliable technique for monitoring impurities in pharmaceutical products .

Mechanism of Action

The mechanism of action of methyl 4-bromomethyl-2-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound and can be reduced to an amino group under appropriate conditions .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(bromomethyl)-2-nitrobenzoate with structurally related aromatic esters, focusing on substituent effects, reactivity, and safety profiles.

Structural and Functional Group Comparisons

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |

|---|---|---|---|---|

| This compound | Not Available | C₉H₈BrNO₄ | 274.07 g/mol | 2-NO₂, 4-CH₂Br |

| Methyl 4-bromo-2-nitrobenzoate | 158580-57-5 | C₈H₆BrNO₄ | 260.04 g/mol | 2-NO₂, 4-Br |

| Methyl 2-bromo-4-nitrobenzoate | Not Available | C₈H₆BrNO₄ | 260.04 g/mol | 4-NO₂, 2-Br |

| Methyl 4-bromo-2-bromomethylbenzoate | 78471-43-9 | C₉H₈Br₂O₂ | 307.97 g/mol | 2-CH₂Br, 4-Br |

Key Observations:

Substituent Position and Reactivity :

- The bromomethyl group (-CH₂Br) in this compound enhances its reactivity in nucleophilic substitution (e.g., SN2 reactions) compared to the simple bromo (-Br) substituent in Methyl 4-bromo-2-nitrobenzoate .

- The nitro group at the 2-position deactivates the benzene ring, directing further electrophilic substitutions to the meta and para positions relative to itself .

- Electronic Effects: Electron-withdrawing groups like -NO₂ reduce electron density on the aromatic ring, making compounds less reactive toward electrophilic attack but more reactive toward nucleophilic substitution at the bromomethyl site .

Notes:

- Nitro groups contribute to oxidative hazards, necessitating storage away from reducing agents .

Q & A

Q. What are the recommended methods for synthesizing methyl 4-(bromomethyl)-2-nitrobenzoate?

The compound can be synthesized via bromination of a methyl 4-methyl-2-nitrobenzoate precursor using a brominating agent (e.g., N-bromosuccinimide) under radical initiation or light exposure. Alternatively, nucleophilic substitution reactions involving methyl 4-(hydroxymethyl)-2-nitrobenzoate with HBr or PBr₃ may be employed. Key steps include controlling reaction temperature (0–25°C) and using anhydrous conditions to avoid hydrolysis of the bromomethyl group. Characterization via should reveal a singlet for the methyl ester (~3.9 ppm) and deshielded aromatic protons due to nitro and bromomethyl substituents .

Q. How should researchers handle and store this compound safely?

The bromomethyl group and nitro substituent make this compound corrosive and toxic. Use PPE (gloves, goggles) and work in a fume hood. Storage requires an inert atmosphere (argon or nitrogen) at room temperature, away from moisture and oxidizing agents. Observe GHS hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- : Identify the methyl ester (~3.9 ppm), bromomethyl CH₂Br (~4.5–5.0 ppm), and aromatic protons (split into multiplets due to nitro and bromomethyl groups).

- IR Spectroscopy: Look for ester C=O (~1720 cm⁻¹) and nitro group stretching (~1520 and 1350 cm⁻¹).

- X-ray Crystallography: For structural confirmation, SHELX programs are widely used for small-molecule refinement. The nitro group’s planarity and bromomethyl’s spatial orientation can be resolved .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the bromomethyl site in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing moiety, polarizing the C-Br bond in the bromomethyl group and enhancing its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura couplings). In comparative studies with non-nitro analogs, reaction rates increase by ~40% in DMF at 80°C when using Pd(PPh₃)₄ as a catalyst. However, steric hindrance from the nitro group may reduce yields in bulky nucleophile reactions .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

- Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states without hydrolyzing the bromide.

- Catalyst Optimization: Pd-based catalysts with electron-deficient ligands (e.g., XPhos) improve selectivity for C-Br activation over ester cleavage.

- Temperature Control: Reactions below 50°C minimize nitro group reduction or ester hydrolysis. Monitor by TLC or LC-MS to detect intermediates .

Q. How can computational methods predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the bromomethyl and nitro groups. Fukui indices identify the bromomethyl carbon as the most electrophilic site (), guiding nucleophilic attack predictions. Molecular dynamics simulations further assess steric effects in solvent environments .

Q. What contradictions exist in literature regarding this compound’s stability under acidic conditions?

Some studies report ester hydrolysis at pH < 2, while others note stability in weak acids (pH 4–6). Contradictions arise from solvent effects: aqueous HCl induces hydrolysis, whereas acetic acid preserves the ester. Verify stability via controlled pH experiments and monitoring of the methyl ester signal .

Methodological Considerations

Q. How to resolve ambiguous crystallographic data for this compound?

Use SHELXL for refinement, focusing on disorder modeling for the bromomethyl and nitro groups. Apply restraints to bond lengths (C-Br: 1.93–1.97 Å) and angles. High-resolution data (d-spacing < 0.8 Å) and TWIN commands in SHELXTL resolve twinning issues common in nitro-aromatic crystals .

Q. What analytical workflows confirm purity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.